2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid chemical properties
2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid chemical properties
An In-Depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic Acid: Synthesis, Characterization, and Applications
Abstract
2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid is a uniquely functionalized α-amino acid derivative that serves as a pivotal building block in modern medicinal chemistry. Its structure incorporates three key pharmacophoric elements: a chiral α-carbon, a cyanophenyl moiety, and a Boc-protected piperazine ring. This combination makes it a highly versatile intermediate for synthesizing complex molecular architectures, particularly in the development of novel therapeutics. The piperazine scaffold is a privileged structure found in numerous FDA-approved drugs, valued for its physicochemical properties and ability to engage with biological targets.[1][2] This guide provides a comprehensive overview of the compound's chemical properties, outlines a robust synthetic protocol, details the necessary analytical techniques for structural validation, and explores its reactivity and strategic applications in drug discovery programs.
Physicochemical and Structural Properties
The compound's structure is defined by a central acetic acid core substituted at the alpha position with both a 3-cyanophenyl ring and a 1-(tert-butoxycarbonyl)piperazinyl group. This arrangement results in a chiral center, making enantioselective synthesis a key consideration for its use in pharmaceutical applications.
| Property | Value | Source |
| IUPAC Name | 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(3-cyanophenyl)acetic acid | N/A |
| Molecular Formula | C₁₈H₂₃N₃O₄ | Calculated |
| Molecular Weight | 345.40 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | [3] |
| Chirality | Racemic (unless specified) | N/A |
| Key Functional Groups | Carboxylic acid, Carbamate (Boc), Nitrile, Tertiary Amine | N/A |
Synthesis and Purification
The synthesis of α-amino acids and their derivatives is a cornerstone of organic chemistry. For a molecule with the complexity of 2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid, a convergent and efficient synthetic strategy is paramount. Multicomponent reactions, such as the Strecker synthesis, are particularly well-suited for this purpose as they allow for the rapid assembly of the core structure from readily available starting materials in a single pot.[4][5]
Recommended Synthetic Pathway: The Strecker Synthesis
The Strecker synthesis is a classic and robust method for preparing α-amino acids.[6] The process involves a three-component reaction between an aldehyde, an amine, and a cyanide source, followed by hydrolysis.[4][7]
Caption: Strecker synthesis pathway for the target compound.
Step-by-Step Experimental Protocol
Materials: 3-Cyanobenzaldehyde, N-Boc-piperazine, Sodium Cyanide (NaCN), Hydrochloric Acid (HCl), Methanol, Dichloromethane (DCM), Water, Anhydrous Magnesium Sulfate (MgSO₄).
Step 1: Formation of the α-Aminonitrile Intermediate
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In a round-bottom flask, dissolve 3-cyanobenzaldehyde (1.0 eq) and N-Boc-piperazine (1.05 eq) in methanol (5 mL per mmol of aldehyde).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
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In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of water.
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Causality Note: Pre-dissolving NaCN ensures its availability for nucleophilic attack. Extreme caution must be exercised when handling sodium cyanide as it is highly toxic. All operations should be performed in a certified fume hood.
-
-
Cool the methanol solution to 0 °C using an ice bath. Slowly add the aqueous NaCN solution dropwise to the stirred mixture.
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Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile intermediate.
Step 2: Hydrolysis to the Carboxylic Acid
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To the crude α-aminonitrile, add concentrated HCl (e.g., 12 M) in a flask equipped with a reflux condenser.
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Expertise Insight: Concentrated acid is required for the complete hydrolysis of the sterically hindered nitrile to a carboxylic acid. This step also protonates the amine, aiding solubility.
-
-
Heat the mixture to reflux (typically 100-110 °C) for 6-12 hours. The progress can be monitored by observing the cessation of ammonia gas evolution (use appropriate safety measures) or by LC-MS analysis of aliquots.
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After cooling to room temperature, carefully adjust the pH of the solution to ~4-5 using a base (e.g., 6M NaOH). The product is often amphoteric and will precipitate at or near its isoelectric point.
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Collect the resulting precipitate by vacuum filtration.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield pure 2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid.
Structural Elucidation and Quality Control
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is essential for unambiguous structural assignment.
Caption: Analytical workflow for structural validation.
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise connectivity of the molecule.
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.5 - 7.8 | m | 4H | -C₆H₄CN |
| Methine | 4.5 - 4.7 | s | 1H | α-CH |
| Piperazine | 3.3 - 3.6 | m | 4H | Boc-N-CH₂ |
| Piperazine | 2.5 - 2.8 | m | 4H | CH-N-CH₂ |
| Boc | 1.45 | s | 9H | -C(CH₃)₃ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Carboxylic Acid | 170 - 175 | -COOH |
| Carbamate (Boc) | 154 - 156 | -O(C=O)N- |
| Aromatic | 129 - 140 | Ar-C |
| Nitrile | 118 - 120 | -C≡N |
| Aromatic (ipso) | 112 - 114 | Ar-C-CN |
| Boc Carbonyl | 79 - 81 | -C(CH₃)₃ |
| Methine Carbon | 65 - 70 | α-CH |
| Piperazine | 45 - 55 | Piperazine -CH₂- |
| Boc Methyls | 28 - 29 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.[8][9]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 |
| C≡N Stretch (Nitrile) | 2220 - 2240 (sharp) |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |
| C=O Stretch (Boc Carbamate) | 1680 - 1700 |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition.
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Calculated Exact Mass (C₁₈H₂₃N₃O₄): 345.1743
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Expected [M+H]⁺: 346.1816
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Key Fragmentation Ions:
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[M-C₄H₈]⁺ or [M-56]⁺: Loss of isobutylene from the Boc group.
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[M-Boc+H]⁺ or [M-100+H]⁺: Complete loss of the Boc group.
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[M-COOH]⁺: Loss of the carboxyl group.
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Reactivity and Strategic Applications
This compound is not typically a final drug product but rather a sophisticated intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective and sequential chemical modifications.
Caption: Key reaction sites and diversification pathways.
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Carboxylic Acid Handle: This is the primary site for elaboration. Standard peptide coupling reagents (e.g., EDC, HOBt, HATU) can be used to form amide bonds with a wide array of amines, enabling the construction of peptidomimetics or the attachment of the scaffold to other molecular fragments.
-
Boc-Protecting Group: The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM).[3] This unmasks the secondary amine of the piperazine ring, providing a new site for functionalization, such as N-alkylation or N-arylation.
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Cyanophenyl Moiety: The nitrile group is a versatile functional group. It can serve as a metabolic blocking point, a hydrogen bond acceptor in ligand-receptor interactions, or be chemically transformed. For example, it can be reduced to a primary amine (e.g., using H₂/Raney Ni) or converted into other heterocycles like tetrazoles, which are common bioisosteres for carboxylic acids.
This trifecta of reactive sites makes the compound an ideal starting point for building libraries of diverse compounds for high-throughput screening in drug discovery campaigns, particularly in areas like neuropharmacology and oncology where piperazine-containing molecules have shown significant promise.[10][11]
References
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Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-5098. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. [Link]
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Master Organic Chemistry. (2018). The Strecker Amino Acid Synthesis. Retrieved from [Link]
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Mary, Y. S., et al. (2018). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. Journal of Molecular Structure, 1155, 333-346. [Link]
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Kumar, A., et al. (2016). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Medicinal Chemistry Research, 25, 1645-1658. [Link]
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Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
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Di, C., & Seidel, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Synthesis, 53(23), 4253-4264. [Link]
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University of Illinois. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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van der Heijden, L. A. M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. The Journal of Organic Chemistry, 86(3), 2530-2544. [Link]
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Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis. YouTube. [Link]
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